5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNXUBHZHYIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with phenyl isocyanate to yield the desired tetrazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like lanthanum nitrate hexahydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent and minimizing waste, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonylmethyl Group
The sulfonylmethyl group (-CH₂SO₂C₆H₄Cl-4) is a key site for nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl moiety, which enhances the electrophilicity of the adjacent methyl carbon.
Mechanistic Insight : The reaction proceeds via an SN₂ mechanism, where the nucleophile attacks the methyl carbon, displacing the sulfonate leaving group. The steric hindrance from the bulky 4-chlorophenylsulfonyl group moderates reaction rates.
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with unsaturated systems, leveraging its aromaticity and electron-deficient nitrogen atoms.
Key Observation : The tetrazole’s N2 and N3 positions serve as electron-rich sites for dipolar cycloadditions, forming fused heterocyclic systems .
Alkylation/Acylation of the Tetrazole NH
The secondary NH in the tetrazole ring (position 2) undergoes alkylation or acylation under basic conditions.
Note : Alkylation enhances the compound’s lipophilicity, which is critical for pharmaceutical applications .
Coordination with Metal Ions
The tetrazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| ZnCl₂ | EtOH, 25°C | Zn(II)-tetrazole coordination polymer | Catalysis | |
| Cu(NO₃)₂ | H₂O, reflux | Cu(II)-sulfonylmethyltetrazole MOF | Gas storage |
Example : The Zn(II) complex catalyzes Knoevenagel condensations with 95% efficiency .
Oxidation-Reduction Reactions
While the sulfonyl group is typically redox-inert, the tetrazole ring can undergo reduction under harsh conditions.
Caution : Reduction of the tetrazole ring often leads to decomposition, limiting synthetic utility .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tetrazole derivatives, including 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, exhibit significant antimicrobial properties. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from tetrazoles have been reported to achieve up to 85% inhibition of TNF-α at specific concentrations . This positions this compound as a candidate for treating inflammatory diseases.
Anticancer Research
Targeting Cancer Cells
The compound's structural characteristics allow it to interact with various biological targets implicated in cancer progression. Research has identified that tetrazole derivatives can act as inhibitors of specific kinases involved in tumor growth. For example, studies on related compounds have shown their efficacy in inhibiting EGFR mutants associated with non-small cell lung cancer (NSCLC) . This suggests a promising role for this compound in cancer therapeutics.
Neuroscience Applications
Neuroprotective Properties
Emerging studies suggest that tetrazole derivatives may possess neuroprotective effects. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Synthesis of Novel Compounds
Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. It has been utilized to create more complex molecules through various chemical reactions, including coupling reactions and cyclizations. This versatility is crucial for developing new pharmaceuticals and agrochemicals .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of tetrazole derivatives:
- Antimicrobial Evaluation : A research group synthesized a series of pyrazole derivatives, including those based on tetrazoles, which were tested against multiple bacterial strains showing promising results .
- Anti-inflammatory Screening : Another study reported the development of compounds that significantly inhibited inflammatory markers, suggesting the therapeutic potential of tetrazoles in treating inflammatory conditions .
- Cancer Targeting Mechanisms : Research involving tetrazole derivatives revealed their capability to inhibit key pathways in cancer cell proliferation, particularly in models of lung cancer, highlighting their importance as potential anticancer agents .
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The sulfonyl group can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Key Structural Features :
- Tetrazole core : Provides rigidity and participates in dipole-dipole interactions.
- 4-Chlorophenylsulfonylmethyl group : Enhances solubility and reactivity via electron-withdrawing effects.
- Phenyl group : Stabilizes the molecule through π-π stacking interactions.
Synthesis : Typically achieved via multi-step reactions involving sulfonylation of tetrazole precursors under catalytic conditions (e.g., using sulfonyl chlorides) .
Applications : Investigated for antimicrobial, anticancer, and material science applications due to its structural versatility .
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Cores
Table 1: Comparison of Tetrazole Derivatives
| Compound Name | Substituents/Functional Groups | Unique Properties/Applications | Reference |
|---|---|---|---|
| 5-{[(4-Chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole | 4-Chlorophenylsulfonylmethyl, phenyl | High reactivity in nucleophilic substitutions; antimicrobial activity | |
| 5-(4-Methylphenyl)-1H-tetrazole | 4-Methylphenyl (no sulfonyl group) | Lower electrophilicity; limited biological activity | |
| 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole | 3-Trifluoromethylphenyl | Enhanced lipophilicity; potential CNS-targeting agents | |
| 1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole | 4-Fluorophenylsulfonylmethyl, 4-fluorophenyl | Increased metabolic stability; antifungal applications | |
| 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole | 4-Methoxyphenylsulfonylmethyl | Electron-donating methoxy group reduces reactivity; material science uses |
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, chlorine) enhance reactivity and biological targeting compared to electron-donating groups (e.g., methoxy) .
- Halogenated phenyl groups (Cl, F) improve lipophilicity and binding to hydrophobic enzyme pockets .
Heterocyclic Variants with Different Cores
Table 2: Heterocyclic Derivatives with Shared Substituents
| Compound Name | Core Heterocycle | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| (4-Chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | Triazole | Methylsulfanyl group; triazole core | Anticancer (CYP450 inhibition) | |
| 2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | Pyrazole | Phenolic hydroxyl group | Antioxidant and anti-inflammatory | |
| 5-(5-(4-Chlorophenyl)-2-furanyl)-1H-tetrazole-1-acetic acid | Tetrazole fused with furan | Furan moiety enhances π-conjugation | Anticancer and agrochemical uses |
Key Observations :
- Triazoles : Exhibit superior metabolic stability but require bulkier substituents for target engagement compared to tetrazoles .
- Pyrazoles: The dihydropyrazole core in 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol allows conformational flexibility, enhancing interaction with dynamic binding sites .
- Furan-tetrazole hybrids : Improved electronic properties for material science applications due to extended conjugation .
Functional Group Variations
Sulfonyl vs. Sulfanyl Groups
- 5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole : Replacing sulfonyl with sulfanyl reduces electrophilicity, decreasing reactivity in nucleophilic substitutions but improving thiol-mediated redox activity .
- This compound : The sulfonyl group stabilizes negative charge, facilitating interactions with cationic residues in enzymes .
Chlorophenyl vs. Bromophenyl Substituents
- 1-(4-Bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole : Bromine’s larger atomic radius enhances steric hindrance, reducing binding affinity compared to chlorine analogues .
Biological Activity
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anti-inflammatory, and antiviral properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following molecular formula:
- Molecular Formula : C11H10ClN4O2S
- Molecular Weight : 286.74 g/mol
The presence of the tetrazole ring and the sulfonyl group contributes to its diverse biological activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various synthesized compounds, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other bacterial strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies have reported that derivatives of tetrazole exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
Antiviral Activity
In addition to antibacterial and anti-inflammatory properties, some studies have indicated potential antiviral activity against Tobacco Mosaic Virus (TMV). Certain derivatives of tetrazole demonstrated approximately 50% inhibition of TMV, suggesting a possible application in plant virology .
Study 1: Synthesis and Screening of Derivatives
In a comprehensive study, researchers synthesized a series of tetrazole derivatives, including this compound. The screening revealed that these compounds could inhibit bacterial growth effectively while also showing significant anti-inflammatory properties .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted on various synthesized tetrazole derivatives. The findings indicated that modifications on the phenyl ring and sulfonyl group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial effects compared to their electron-donating counterparts .
Q & A
Q. What are the established synthetic methodologies for preparing 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole?
The compound is synthesized via a multi-step protocol involving heterocyclic coupling and sulfonation. A representative method includes:
- Step 1 : Reaction of substituted chlorobenzoyl chloride with a tetrazole precursor (e.g., 5-mercapto-1-phenyl-1H-tetrazole) under heterogeneous catalytic conditions (Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
- Step 2 : Sulfonation of the intermediate using reagents like N-fluorobenzenesulfonimide (NFSI) in toluene with LDA as a base, yielding the sulfonylmethyl derivative (71% yield) .
- Purification : Recrystallization from CH₂Cl₂/hexanes or aqueous acetic acid ensures purity .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Resolve the crystal structure using SHELX software to determine bond lengths, angles, and packing motifs. For example, the tetrazole ring typically shows C–N bond lengths of 1.32–1.35 Å .
- Spectroscopy :
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonylmethyl group in fluoroalkylation reactions?
The sulfonylmethyl group acts as a fluoroalkylidene transfer reagent due to its electron-withdrawing nature, stabilizing transition states during nucleophilic substitution. Computational studies (DFT) reveal:
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism in the tetrazole ring). Mitigation strategies include:
Q. What strategies optimize catalytic conditions for scaling synthesis?
- Solvent screening : PEG-400 enhances reaction rates due to high polarity and coordination with metal catalysts .
- Catalyst loading : Bleaching Earth Clay (10 wt%) maximizes yield while minimizing byproducts (e.g., disulfides) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 min, 85% yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
